![molecular formula C16H13ClF3NO2 B2599149 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 735319-95-6](/img/structure/B2599149.png)

3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

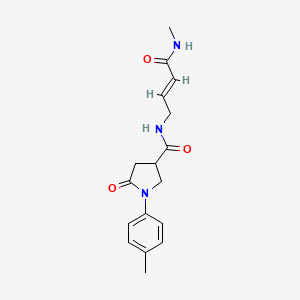

The compound “3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound, and a pyridine ring, which is a basic heterocyclic aromatic organic compound . The benzofuran ring is substituted with a dimethyl group and an oxygen atom, which is connected to the pyridine ring . The pyridine ring is further substituted with a trifluoromethyl group and a chlorine atom .

Molecular Structure Analysis

The benzofuran ring in this compound adopts an envelope-like conformation, with the carbon atom bonded to the dimethyl groups displaced from the plane through the other four atoms . The dihedral angle between the mean planes of the two benzene rings is 38.13° .

Scientific Research Applications

Fluazinam and Fungicide Chemistry

The compound is structurally related to the fungicide fluazinam, demonstrating the importance of such molecules in agricultural applications. Fluazinam's structure, featuring chloro and trifluoromethyl groups attached to a pyridine ring, contributes to its fungicidal properties by forming a three-dimensional network through hydrogen and halogen bonds, facilitating effective pest control in crops such as maize and sugar beet. This highlights the compound's relevance in developing new fungicides with enhanced efficacy and stability (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

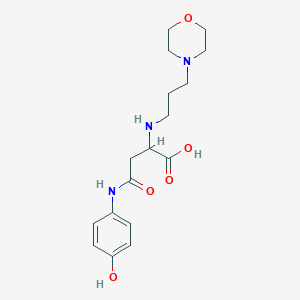

Heterocyclic Chemistry and Medicinal Applications

Research into heterocyclic compounds like 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine showcases their potential in medicinal chemistry. Heterocycles form the backbone of many pharmaceuticals, and the introduction of trifluoromethyl groups can significantly alter the biological activity and metabolic stability of these molecules. For instance, compounds with similar structural motifs have been explored for their antimicrobial properties, underscoring the role of such chemicals in developing new therapeutic agents (Y. E. Ryzhkova, F. V. Ryzhkov, O. I. Maslov, & M. Elinson, 2023).

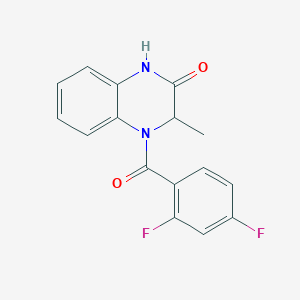

Crystallographic Insights and Material Science

The crystal structures of compounds bearing similarities to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine reveal intricate details about intermolecular interactions and molecular geometry. These insights are crucial in material science for designing novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. The study of these structures facilitates the understanding of molecular packing, which is essential in developing advanced materials for electronics, photonics, and nanotechnology (M. D. de Souza, R. S. Gonçalves, Solange M.S.V. Wardell, & J. Wardell, 2015).

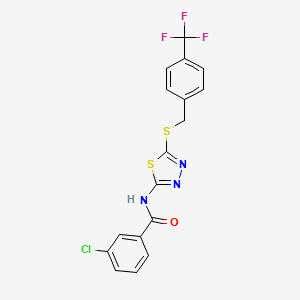

Synthesis and Green Chemistry

The synthesis of compounds related to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine often involves green chemistry principles to minimize environmental impact. For example, novel synthetic routes have been developed to produce related molecules efficiently, with an emphasis on reducing hazardous waste and improving reaction efficiency. These efforts underscore the compound's role in promoting sustainable practices in chemical synthesis and the broader goal of environmental stewardship in the chemical industry (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).

Mechanism of Action

properties

IUPAC Name |

3-chloro-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-15(2)7-9-4-3-5-12(13(9)23-15)22-14-11(17)6-10(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUITWIFQMYRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2599086.png)

![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2599089.png)